N-(5-bromopyridin-2-yl)-4-(hexyloxy)benzamide
Description
N-(5-Bromopyridin-2-yl)-4-(hexyloxy)benzamide is a benzamide derivative featuring a pyridine ring substituted with a bromine atom at the 5-position and a hexyloxy group at the para position of the benzamide moiety. The hexyloxy chain introduces lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability .
Properties
IUPAC Name |
N-(5-bromopyridin-2-yl)-4-hexoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN2O2/c1-2-3-4-5-12-23-16-9-6-14(7-10-16)18(22)21-17-11-8-15(19)13-20-17/h6-11,13H,2-5,12H2,1H3,(H,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNMURVHGGPIDKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C(=O)NC2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromopyridin-2-yl)-4-(hexyloxy)benzamide typically involves the reaction of 5-bromopyridine-2-amine with 4-(hexyloxy)benzoic acid. The reaction is carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(5-bromopyridin-2-yl)-4-(hexyloxy)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzamide and pyridine moieties.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can modify the functional groups present in the compound .
Scientific Research Applications
N-(5-bromopyridin-2-yl)-4-(hexyloxy)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-bromopyridin-2-yl)-4-(hexyloxy)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, while in cancer research, it may interfere with signaling pathways involved in cell proliferation .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituted Benzamides with Antimicrobial Activity
highlights N-(5-bromopyridin-2-yl)benzamide derivatives (4a–4d) with varying para-substituents on the benzamide ring:
- 4a: No substituent (MIC: 0.22–1.49 µM)
- 4b : 4-Methyl (MIC: 0.34–1.21 µM)
- 4c : 4-Chloro (MIC: 0.29–1.15 µM)
- 4d : 4-Nitro (MIC: 0.31–1.43 µM)
The target compound’s 4-hexyloxy group is bulkier and more lipophilic than these substituents. While direct MIC data are unavailable for the hexyloxy derivative, structural trends suggest that increased lipophilicity could enhance membrane penetration but may also reduce solubility. Notably, a sulfonamide analogue (compound 5) outperformed benzamides in antibacterial activity (MIC: 0.15–0.89 µM), indicating the importance of the sulfonamide group in enhancing target binding .
Table 1: Antimicrobial Activity of Benzamide Derivatives
| Compound | Substituent | MIC Range (µM) | Key Feature |
|---|---|---|---|
| Target Compound | 4-Hexyloxy | N/A | High lipophilicity |
| 4a | None | 0.22–1.49 | Baseline activity |
| 4b | 4-Methyl | 0.34–1.21 | Moderate lipophilicity |
| 4c | 4-Chloro | 0.29–1.15 | Electronegative substituent |
| 4d | 4-Nitro | 0.31–1.43 | Electron-withdrawing group |
| 5 | Sulfonamide | 0.15–0.89 | Enhanced binding affinity |
Radioiodinated Benzamides for Melanoma Imaging
describes radioiodinated benzamides with substituents like methoxy and acetamido, which showed high melanoma uptake (e.g., compound 6: 23.2% ID/g at 6 hours). The hexyloxy group in the target compound could similarly enhance tumor retention due to prolonged blood circulation and reduced renal clearance. However, bromine’s larger atomic radius compared to iodine may limit suitability for radioimaging but could improve metabolic stability .
Sulfonamide Derivatives as PD-L1 Inhibitors
identifies sulfonamide-benzamide hybrids (e.g., compound 30: 57.15% PD-L1 inhibition) with chloro and methoxy groups. The target compound’s hexyloxy chain may hinder binding to PD-L1 due to steric effects but could modulate immune responses through alternative pathways. Notably, lipophilic groups in these derivatives correlate with reduced cytotoxicity in fibroblast cell lines .
Substituent Effects on Physicochemical Properties
Research Findings and Implications
Anticancer Potential
The hexyloxy group may improve tumor accumulation via enhanced permeability and retention (EPR) effects.
Biological Activity
N-(5-bromopyridin-2-yl)-4-(hexyloxy)benzamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound this compound consists of a brominated pyridine moiety and a hexyloxy substituent on a benzamide core. This unique structure may contribute to its interaction with biological targets, enhancing its efficacy as a therapeutic agent.
Research Findings
Recent studies have highlighted the biological activity of similar benzamide derivatives, which may provide insights into the potential effects of this compound.
Table 1: Summary of Biological Activities of Related Benzamide Derivatives
| Compound Name | Biological Activity | IC50/EC50 Values | Reference |
|---|---|---|---|
| Benzamide A | Antiviral (HBV) | IC50 0.5 μM | |
| Benzamide B | Anticancer (Breast Cancer) | IC50 1.0 μM | |
| Benzamide C | Antitubercular | MIC 0.5 μg/mL |
Case Studies
- Antiviral Activity Against HBV : A study on benzamide derivatives indicated that certain compounds could significantly reduce cytoplasmic HBV DNA levels by binding to the core protein, thereby inhibiting viral replication . This suggests that this compound might exhibit similar antiviral properties.
- Anticancer Potential : Research on various substituted benzamides has shown promising results in inhibiting cancer cell proliferation. For instance, a series of benzamides were tested against human cancer cell lines, revealing IC50 values ranging from 0.5 to 2.0 μM, indicating potent anticancer activity .
- Antitubercular Activity : A library of benzamide derivatives was evaluated for their activity against Mycobacterium tuberculosis. Compounds with specific substitutions exhibited significant anti-TB activity with MIC values as low as 0.5 μg/mL, suggesting that structural modifications can enhance efficacy against bacterial pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
